Foundational Research on SRI-31040: An Allosteric Modulator of the Dopamine Transporter
Foundational Research on SRI-31040: An Allosteric Modulator of the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-31040 is an active compound identified as a novel, potent allosteric modulator of the dopamine transporter (DAT). Foundational research, primarily from studies on a series of related compounds from the Southern Research Institute (SRI), has established that SRI-31040 and its analogs represent a unique class of DAT ligands. Unlike traditional DAT inhibitors that bind to the primary substrate site (orthosteric site), SRI-31040 binds to a distinct, allosteric site on the transporter. This interaction modulates the transporter's function, specifically by partially inhibiting dopamine uptake, without significantly affecting the binding of traditional DAT ligands. This whitepaper provides an in-depth technical guide to the core foundational research studies on SRI-31040 and related compounds, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action
SRI-31040 and its analogs function as allosteric modulators of the dopamine transporter. This mechanism involves binding to a site on the DAT that is topographically distinct from the orthosteric binding site for dopamine and cocaine analogs like WIN 35,428. The binding of SRI-31040 to this allosteric site induces a conformational change in the transporter protein. This conformational change alters the transporter's ability to bind and translocate dopamine, resulting in a partial inhibition of dopamine uptake. A key characteristic of these allosteric modulators is their ability to inhibit dopamine uptake with high potency while having a much lower potency for inhibiting the binding of radioligands to the orthosteric site of the DAT.
Quantitative Data
While specific quantitative data for SRI-31040 is not detailed in the primary publicly available literature, the foundational study by Rothman et al. (2015) on a series of novel allosteric dopamine transporter ligands from SRI provides key data for closely related compounds. These compounds are categorized as partial-efficacy agents for the inhibition of dopamine uptake.
Table 1: In Vitro Activity of Representative SRI Compounds at the Dopamine Transporter
| Compound | [³H]DA Uptake Inhibition IC₅₀ (nM) | [³H]WIN 35,428 Binding Inhibition Kᵢ (nM) | Efficacy (% Inhibition of DA Uptake) |
| SRI-29574 | 2.3 ± 0.4 | > 10,000 | Partial |
| SRI-20040 | 3.5 ± 0.6 | 1,200 ± 200 | Partial |
| SRI-20041 | 2.8 ± 0.5 | 800 ± 100 | Partial |
Data are representative of partial-efficacy allosteric modulators from the foundational study. Specific data for SRI-31040 is not available in the reviewed literature.
Experimental Protocols
The foundational research on SRI-31040 and related compounds relies on two primary in vitro assays to characterize their interaction with the dopamine transporter.
[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
Objective: To determine the potency and efficacy of test compounds to inhibit the uptake of dopamine by the dopamine transporter.
Methodology:
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Synaptosome Preparation:
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Male Wistar rats are euthanized, and the striata are rapidly dissected and placed in ice-cold 0.32 M sucrose buffer.
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The tissue is homogenized in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.
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The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant (S1) is collected.
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The S1 supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2), which contains the synaptosomes, is resuspended in a Krebs-phosphate buffer (pH 7.4) containing 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 20 mM NaPO₄, 10 mM glucose, 1 mM ascorbic acid, and 10 µM pargyline.
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Uptake Assay:
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Synaptosomal preparations are preincubated for 10 minutes at 37°C in the presence of various concentrations of the test compound (e.g., SRI-31040) or vehicle.
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The uptake reaction is initiated by the addition of [³H]dopamine at a final concentration of 10 nM.
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The incubation is carried out for 5 minutes at 37°C with gentle shaking.
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The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
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The filters are washed three times with 3 mL of ice-cold buffer to remove unbound radioligand.
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The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
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Data Analysis:
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Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM GBR 12909).
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Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
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IC₅₀ values (the concentration of the compound that inhibits 50% of specific [³H]dopamine uptake) are determined by non-linear regression analysis of the concentration-response curves.
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[³H]WIN 35,428 Radioligand Binding Assay
Objective: To determine the affinity of test compounds for the orthosteric binding site of the dopamine transporter.
Methodology:
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Membrane Preparation:
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Rat striatal tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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The homogenate is centrifuged at 40,000 x g for 15 minutes at 4°C.
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The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.
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The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
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Binding Assay:
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The assay is performed in a total volume of 500 µL.
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Membrane homogenates (approximately 100-200 µg of protein) are incubated with [³H]WIN 35,428 (final concentration ~2-3 nM) and various concentrations of the test compound.
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The incubation is carried out for 2 hours at 4°C.
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The reaction is terminated by rapid filtration over glass fiber filters that have been pre-soaked in 0.5% polyethylenimine.
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Filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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The radioactivity trapped on the filters is measured using liquid scintillation counting.
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Data Analysis:
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Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
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Specific binding is calculated as the difference between total and non-specific binding.
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IC₅₀ values are determined from competition curves and converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
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Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of SRI-31040's allosteric modulation of the dopamine transporter and the general experimental workflow for its characterization.
Caption: Allosteric modulation of the Dopamine Transporter by SRI-31040.
